

Technical Guide: 5-Bromo-2-isopropylpyridine (CAS No. 1159820-58-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-isopropylpyridine

Cat. No.: B1286660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Bromo-2-isopropylpyridine**, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and visualizes key chemical transformations.

Core Compound Data

5-Bromo-2-isopropylpyridine is a substituted pyridine derivative. The presence of a bromine atom at the 5-position and an isopropyl group at the 2-position makes it a versatile building block for the introduction of this moiety into more complex molecules, particularly in the development of novel pharmaceutical agents.

Physicochemical and Spectral Data

A summary of the key quantitative data for **5-Bromo-2-isopropylpyridine** is presented in the table below. This information is crucial for reaction planning, characterization, and quality control.

Property	Value	Reference
CAS Number	1159820-58-2	[1][2][3]
Molecular Formula	C ₈ H ₁₀ BrN	[1][2]
Molecular Weight	200.08 g/mol	[1]
SMILES	CC(C)c1cc(Br)ccn1	[3]
Purity	Typically ≥95%	[3]
Appearance	Not explicitly stated; likely a liquid or low-melting solid	
¹ H NMR Spectrum	Available	[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **5-Bromo-2-isopropylpyridine** and its application in a common cross-coupling reaction. These protocols are based on established chemical principles and analogous transformations of similar substrates.

Synthesis of 5-Bromo-2-isopropylpyridine

The synthesis of **5-Bromo-2-isopropylpyridine** can be achieved through the bromination of 2-isopropylpyridine. The following is a representative protocol.

Materials:

- 2-isopropylpyridine
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2-isopropylpyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
- Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to afford pure **5-Bromo-2-isopropylpyridine**.

Suzuki-Miyaura Cross-Coupling Reaction

5-Bromo-2-isopropylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[5]

Materials:

- **5-Bromo-2-isopropylpyridine**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., potassium carbonate)
- Solvent (e.g., 1,4-dioxane and water mixture)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask, combine **5-Bromo-2-isopropylpyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

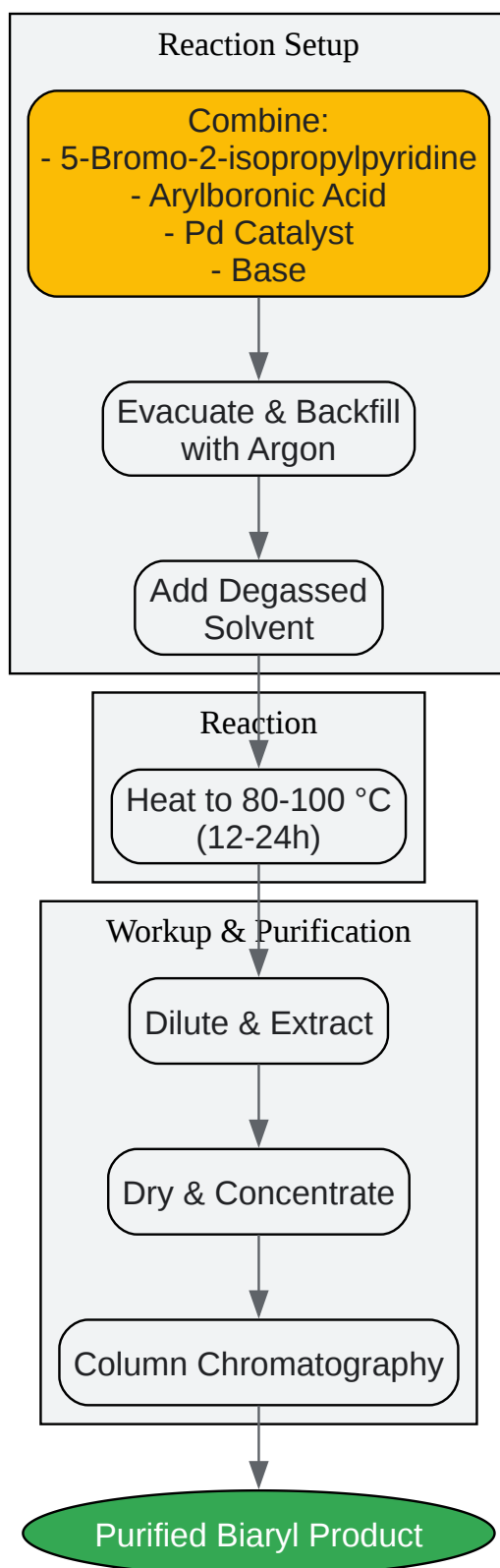
Visualizations

The following diagrams illustrate the synthetic pathway and a typical experimental workflow involving **5-Bromo-2-isopropylpyridine**.



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Caption: Synthetic pathway for **5-Bromo-2-isopropylpyridine**.



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Caption: Workflow for Suzuki-Miyaura cross-coupling.

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- To cite this document: BenchChem. [Technical Guide: 5-Bromo-2-isopropylpyridine (CAS No. 1159820-58-2)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286660#5-bromo-2-isopropylpyridine-cas-number]

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